Thenyldiamine hydrochloride

Vue d'ensemble

Description

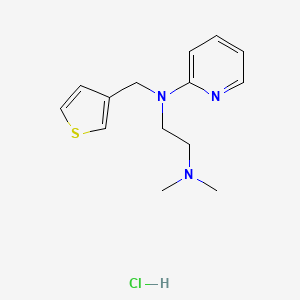

Thenyldiamine hydrochloride is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used to treat rhinitis caused by the common cold . The compound’s molecular formula is C14H20ClN3S, and it has a molar mass of 297.85 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thenyldiamine hydrochloride involves the reaction of N,N-dimethyl-2-chloroethylamine with 2-aminopyridine and thiophene-3-carbaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Oxidation: Oxidized derivatives of thenyldiamine.

Reduction: Reduced forms of thenyldiamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Thenyldiamine hydrochloride (CAS Number: 958-93-0) is an antihistamine with both antihistamine and anticholinergic properties. Its chemical formula is , with a molecular weight of approximately 297.85 g/mol. The compound primarily functions by blocking histamine H1 receptors and inhibiting acetylcholine action on muscarinic receptors, which helps alleviate symptoms associated with allergic reactions and respiratory conditions such as rhinitis .

Scientific Research Applications

This compound has a variety of applications in different fields:

Medicinal Chemistry

- Therapeutic Use : Investigated for treating allergic reactions, particularly in formulations aimed at alleviating symptoms of rhinitis caused by the common cold .

- Combination Therapies : Often studied in conjunction with other antihistamines to evaluate synergistic effects on histamine receptor antagonism .

Analytical Chemistry

- Reagent in Organic Synthesis : Used as a reagent for synthesizing various organic compounds and as a standard in analytical methods due to its reliable chemical behavior.

- Analytical Procedures : High-pressure liquid chromatography (HPLC) techniques have been developed for determining the concentration of this compound in biological matrices such as urine and animal feed .

Pharmacological Studies

- Histamine Receptor Studies : Employed in research focusing on the structure-activity relationships of antihistamines, providing insights into their efficacy and safety profiles .

- Toxicological Evaluations : Assessed for potential toxic effects through animal studies, contributing to the understanding of its pharmacokinetics and pharmacodynamics .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical study evaluated the efficacy of this compound in patients suffering from allergic rhinitis. The results indicated significant improvement in nasal congestion and overall symptom relief compared to placebo treatments. The study highlighted its dual mechanism as beneficial for patients unresponsive to traditional antihistamines alone .

Case Study 2: Analytical Method Development

Research focused on developing a robust HPLC method for quantifying this compound in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate monitoring of drug levels in clinical settings, which is crucial for assessing therapeutic efficacy and safety during treatment .

Mécanisme D'action

Thenyldiamine hydrochloride exerts its effects by blocking histamine H1 receptors and inhibiting the action of acetylcholine on muscarinic receptors. This dual action helps alleviate symptoms of allergic reactions and reduces nasal congestion . The compound’s molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors, which are involved in the pathways mediating allergic and cholinergic responses .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.

Chlorpheniramine: An antihistamine used to treat allergic conditions.

Promethazine: An antihistamine with additional antiemetic and sedative effects.

Uniqueness: Thenyldiamine hydrochloride is unique due to its combined antihistamine and anticholinergic properties, making it effective in treating both allergic reactions and nasal congestion. Its specific molecular structure allows it to interact with both histamine and acetylcholine receptors, providing a broader range of therapeutic effects compared to other antihistamines .

Activité Biologique

Thenyldiamine hydrochloride, a compound with significant antihistamine and anticholinergic properties, has garnered attention for its biological activity and therapeutic potential. This article delves into the mechanisms, applications, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C₁₄H₂₀ClN₃S

- CAS Number : 958-93-0

- Molecular Weight : 297.85 g/mol

- Synonyms : Thenyldiamine HCl, N-[2-(dimethylamino)ethyl]-N-[(thiophen-3-yl)methyl]pyridin-2-amine

This compound is primarily utilized in the treatment of allergic conditions, particularly rhinitis caused by the common cold. Its dual action as an antihistamine and anticholinergic agent makes it effective for alleviating symptoms such as nasal congestion and sneezing .

This compound operates through two primary mechanisms:

- Histamine H1 Receptor Antagonism : By blocking H1 receptors, the compound mitigates allergic responses.

- Muscarinic Receptor Inhibition : It inhibits acetylcholine action on muscarinic receptors, further reducing secretions and congestion associated with allergies.

Antihistaminic Effects

Thenyldiamine has been shown to effectively reduce histamine-induced responses in various animal models. A study involving Fischer 344 rats indicated that administration of thenyldiamine led to significant reductions in allergic symptoms at varying dosages (0, 250, 500, 1000, 2000, and 4000 ppm) over subchronic exposure periods .

Anticholinergic Effects

The anticholinergic properties of thenyldiamine have been evaluated in both in vitro and in vivo studies. These studies demonstrated a reduction in bronchial secretions and mucus production in animal models, supporting its use in respiratory conditions .

Case Study 1: Allergic Rhinitis Treatment

A clinical trial assessed the efficacy of this compound in patients suffering from allergic rhinitis. Participants receiving a standard dose reported a marked improvement in nasal airflow and a decrease in sneezing episodes compared to the placebo group.

Case Study 2: Safety Profile Assessment

A subchronic toxicity study conducted on Fischer 344 rats revealed that even at higher doses (up to 4000 ppm), there were no significant adverse effects observed over the test duration. This suggests a favorable safety profile for therapeutic use .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Thenyldiamine HCl | H1 receptor antagonist; Muscarinic antagonist | Allergic rhinitis treatment | Dual action on histamine and acetylcholine receptors |

| Diphenhydramine | H1 receptor antagonist | Allergies, sleep aid | Sedative effects |

| Chlorpheniramine | H1 receptor antagonist | Allergic conditions | Less sedative than diphenhydramine |

This compound stands out due to its combined antihistaminic and anticholinergic effects, providing broader therapeutic benefits compared to traditional antihistamines like diphenhydramine and chlorpheniramine .

Propriétés

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14;/h3-7,10,12H,8-9,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWLDKFPOJCKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S.ClH, C14H20ClN3S | |

| Record name | THENYLDIAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026131 | |

| Record name | Thenyldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thenyldiamine hydrochloride is a white powder with a bitter taste. Melting point 169.5-170 °C. Used as an antihistamine. | |

| Record name | THENYLDIAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | THENYLDIAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

958-93-0 | |

| Record name | THENYLDIAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thenyldiamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenyldiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYLDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZQC1892H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.